1-Methyl-2-phenyl-3-propylindole
Description
Significance of the Indole (B1671886) Scaffold in Medicinal Chemistry and Organic Synthesis
The indole scaffold is often described as a "privileged structure" in medicinal chemistry. bldpharm.comgoogle.com This term reflects its recurring presence in molecules that exhibit a wide range of biological activities, making it a frequent starting point in the discovery of new drugs. bldpharm.comgoogle.comnih.gov Many natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), contain the indole core, highlighting its fundamental role in biology. google.comnih.govresearchgate.net
This structural motif is found in numerous commercially available drugs and is a key target in the development of new therapeutic agents for a multitude of conditions. bldpharm.comnih.gov Researchers have successfully developed indole-based compounds to act as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. bldpharm.comgoogle.com
In organic synthesis, the development of methods to construct and modify the indole ring has been a major area of research for over a century. The Fischer indole synthesis, discovered in 1883, remains one of the most classic and widely used methods for preparing substituted indoles. google.comnih.gov Modern synthetic chemistry has expanded this toolbox immensely, providing routes to complex indole derivatives with high efficiency and control over substitution patterns.
Overview of Substituted Indole Derivatives in Contemporary Research
The versatility of the indole scaffold is largely due to the ease with which it can be functionalized at various positions on its rings. google.com The introduction of different substituents significantly alters the molecule's steric and electronic properties, which in turn modulates its biological activity and allows for the fine-tuning of its pharmacological profile.
Contemporary research extensively explores how substitutions at the nitrogen (N-1), C-2, and C-3 positions, as well as on the benzene (B151609) ring, influence the compound's function. researchgate.net For instance, N-substituted indole derivatives are investigated for antimicrobial and antileishmanial properties. The C-3 position is a common site for alkylation and other modifications to produce compounds with a range of activities. researchgate.net Research into 2-phenylindole (B188600) derivatives has shown their potential as anticancer agents that can inhibit tubulin polymerization or act as anti-inflammatory and analgesic compounds. Studies have demonstrated that even small changes, such as the addition of a methyl or phenyl group, can dramatically impact a compound's efficacy against targets like Mycobacterium tuberculosis. google.com This ability to create vast libraries of related but distinct molecules makes substituted indoles a highly productive area for drug discovery and material science. google.comgoogle.com
Properties
CAS No. |
796964-13-1 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-methyl-2-phenyl-3-propylindole |
InChI |
InChI=1S/C18H19N/c1-3-9-16-15-12-7-8-13-17(15)19(2)18(16)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3 |
InChI Key |
PPQAGRXNKROYIP-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |
Canonical SMILES |
CCCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of 1 Methyl 2 Phenyl 3 Propylindole Analogues
In Vitro Biological Activity Profiling
The in vitro biological activity of indole (B1671886) analogues, including those structurally related to 1-Methyl-2-phenyl-3-propylindole, has been extensively profiled to determine their interactions with various biological targets. These investigations are crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.
Binding assays are fundamental in pharmacological research to quantify the affinity of a ligand for a specific receptor. For indole derivatives, these assays have revealed a complex pattern of interactions with a range of neurotransmitter receptors.
Indole derivatives are well-known for their interaction with serotonin (B10506) (5-HT) receptors, which are implicated in a wide array of physiological and neuropsychological processes. nih.gov The indole moiety can penetrate deep into the hydrophobic microdomain of these G protein-coupled receptors (GPCRs). nih.gov The primary anchoring point for many ligands is an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov
Studies on various indole derivatives have demonstrated significant binding affinity for both 5-HT1A and 5-HT2A subtypes. nih.gov For instance, molecular dynamics simulations have shown that certain indole compounds are relatively stable within the binding sites of these receptors. nih.gov In the case of the 5-HT2A receptor, an additional hydrogen bond can form between the NH group of the indole moiety and the side chain of a threonine residue (Thr 3.37). nih.gov
The affinity for serotonin receptors and the serotonin transporter (SERT) can be modulated by substitutions on the indole core. A series of 3-[(4-piperidinyl)methyl]indole derivatives showed high affinity for the serotonin uptake site. nih.gov For example, 5-Fluoro-3-[(4-piperidinyl)methyl]indole displayed high affinity for the uptake site, although N-methylation abolished this affinity. nih.gov This highlights the sensitivity of the binding pocket to structural modifications.
Table 1: Binding Affinities of Selected Indole Analogues for Serotonin Receptors
| Compound/Analogue Type | Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| D2AAK5, D2AAK6, D2AAK7 | 5-HT1A, 5-HT2A | Stable binding in molecular dynamics simulations | nih.gov |
| 5-Fluoro-3-[(4-piperidinyl)methyl]indole | 5-HT Uptake Site | High Affinity | nih.gov |
| 1-[2-[4-((5-fluoro-1H-indol-3-yl)methyl-1- piperidinyl]ethyl]-5,6-dihydro-1H,4H-1,2,5-thiadiazolo[4,3,2- ij]quinoline 2,2-dioxide | 5-HT Uptake Site | High Affinity (Comparable to Fluoxetine) | nih.gov |
A significant number of indole derivatives, particularly aminoalkylindoles, have been synthesized and evaluated as ligands for cannabinoid receptors CB1 and CB2. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in developing compounds with high affinity and, in some cases, high selectivity for either the CB1 or CB2 receptor. researchgate.net
The length of the N-1 alkyl chain on the indole ring is a critical determinant of affinity and selectivity. For C3-naphthoyl indole analogs, increasing the N-1 alkyl chain from ethyl to propyl significantly enhances binding affinity for the CB2 receptor while having little effect on the already poor CB1 affinity. nih.gov The propyl analogue, JWH-072, demonstrated a CB1/CB2 selectivity ratio of 6. nih.gov Optimal binding for both CB1 and CB2 receptors is often seen with butyl, pentyl, or hexyl chains. nih.gov For example, the compound JWH-015, which is 1-Propyl-2-methyl-3-(1-naphthoyl)indole, is recognized as a CB2-selective agonist. nih.gov
Pyrrole-derived cannabinoids are consistently less potent than their corresponding indole derivatives. limef.com Furthermore, substitutions at other positions can dramatically alter binding. Halogenation of the naphthoyl group at the C3 position has been explored to create compounds with high affinity for the CB2 receptor and favorable selectivity ratios. nih.gov
Table 2: Binding Affinities of Selected Indole Analogues for Cannabinoid Receptors
| Compound/Analogue | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Selectivity | Reference |
|---|---|---|---|---|
| JWH-072 (1-propyl-3-(1-naphthoyl)indole) | ~Poor | High (relative to ethyl) | CB1/CB2 = 6 | nih.gov |
| JWH-015 (1-propyl-2-methyl-3-(1-naphthoyl)indole) | 68 | 13 | CB2 Selective | nih.gov |
| AM2212 | 1.4 | 18.9 | - | researchgate.net |
| AM2213 | 3.0 | 30 | - | researchgate.net |
| AM1241 | 548.4 | 1.6 | CB2 Selective | researchgate.net |
| MDMB-CHMICA 6-chloro analogue | Low nanomolar range | - | Retained high affinity vs parent | mdpi.com |
| MDMB-CHMICA 7-chloro analogue | Low nanomolar range | - | Retained high affinity vs parent | mdpi.com |
| MDMB-CHMICA 4-chloro analogue | Reduced affinity | - | - | mdpi.com |
Kainate receptors (KARs) are ionotropic glutamate (B1630785) receptors that play roles in both excitatory and inhibitory neurotransmission. wikipedia.org While less studied than AMPA and NMDA receptors, they represent an important target for novel therapeutics. wikipedia.org Research has led to the design of conformationally constrained, indole-based kainate analogues. nih.gov Based on the X-ray structure of kainic acid bound to a structural model of the AMPA/kainate receptor (iGluR2), an indole-based compound was developed. nih.gov Interestingly, this compound and several related analogues acted as antagonists at KARs, a contrast to the agonist activity of kainic acid itself. nih.gov
The activity of these analogues is dependent on specific subunits, such as GluK1 (formerly GluR5) and GluK2 (formerly GluR6). wikipedia.org The interaction of KARs with scaffolding proteins like 4.1N can be regulated by post-translational modifications, which in turn controls receptor endocytosis and localization, adding another layer of complexity to their pharmacological modulation. researchgate.net
The versatile indole scaffold can be adapted to target other neurotransmitter systems. For example, the partial ergoline (B1233604) derivative RU-27251 (4-piperidin-3-yl-1H-indole) shows affinity for dopamine (B1211576) D2 receptors, with a KD of 72 nM for the D2high state. wikipedia.org Additionally, certain indole derivatives have been found to interact with adrenergic receptors. nih.govnih.gov A study of new indole derivatives designed as serotonin uptake inhibitors also measured their affinity for α1-adrenergic and D2 dopamine receptors to assess their selectivity. nih.gov The most selective compounds for the serotonin uptake site possessed a 3-[(4-piperidinyl)methyl]indole moiety. nih.gov
Indole derivatives have been investigated for their ability to inhibit various enzymes, demonstrating their potential as anti-inflammatory and anticancer agents, among other applications.
Derivatives of indole have long been used as anti-inflammatory agents, with their mechanism often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for COX inhibition. nih.gov One compound, S3, was found to selectively inhibit COX-2 expression, which is a desirable profile for anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov Docking studies revealed that this compound could form hydrogen bonds with key residues (Tyr 355 and Arg 120) in the COX-2 active site, similar to the established COX inhibitor indomethacin. nih.gov
Other indole-based structures, such as isatins (indole-2,3-diones), have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs. nih.gov The inhibitory potency of these isatin (B1672199) compounds was found to be directly related to their hydrophobicity. nih.gov
The indole nucleus is also a scaffold for inhibitors of other enzymes, including indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that is a target in cancer immunotherapy. acs.org Furthermore, some indole alkaloids like mitragynine (B136389) have been reported to have inhibitory effects on cytochrome P450 enzymes, which can lead to drug-drug interactions. wikipedia.org Finally, certain indole derivatives have shown potent inhibitory activity against tubulin polymerization by binding at the colchicine (B1669291) site, suggesting potential as anticancer agents. rsc.org
Table 3: Enzyme Inhibitory Activity of Selected Indole Analogues
| Compound/Analogue Class | Target Enzyme | Activity/Potency (IC50, Ki, or % Inhibition) | Reference |
|---|---|---|---|
| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (S3) | Cyclooxygenase-2 (COX-2) | 61.99% inhibition (at 2h); Selective COX-2 inhibitor | nih.gov |
| Isatins (indole-2,3-diones) | Carboxylesterases (CE) | nM Ki values for analogues with clogP > 5 | nih.gov |
| Furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives | Tubulin | LC50 in nM range against cancer cell lines | rsc.org |
Cell-Based Functional Assays and Signaling Pathway Modulation by Indole Derivatives
Indole and its derivatives are recognized as important signaling molecules that can modulate various cellular pathways. nih.govmdpi.com They have been shown to interact with multiple receptor types and influence signaling cascades involved in a range of physiological and pathological processes.
One of the key signaling systems influenced by indole compounds is the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, apoptosis, and inflammation. nih.gov The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 kinase. nih.gov Dysregulation of these pathways is associated with various diseases, including cancer. nih.gov Preclinical studies have demonstrated that certain indole alkaloids can modulate MAPK signaling, leading to reduced cancer cell growth and inhibition of angiogenesis. nih.gov For instance, some indole derivatives have shown the ability to inhibit ERK, which is often overexpressed in cancers like breast, colon, and lung cancer. nih.gov
The aryl hydrocarbon receptor (AhR) is another significant target for indole derivatives. mdpi.comresearchgate.net AhR is a ligand-activated transcription factor that plays a role in mediating responses to environmental toxins and in modulating immune responses. researchgate.net Indole and its metabolites can act as AhR agonists, influencing the expression of genes involved in cellular defense and immune regulation. mdpi.com For example, studies have shown that indole treatment can increase the expression of CHGA, a marker for enteroendocrine cells, through AhR activation in human colonic organoids. mdpi.com
Furthermore, indole derivatives have been investigated for their ability to modulate bacterial signaling pathways, such as quorum sensing in Gram-negative bacteria. rsc.org Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. rsc.org Some synthetic indole derivatives have been found to inhibit quorum sensing, suggesting their potential as anti-virulence agents. rsc.org
Cellular Antiproliferative Activity in Specific Disease Models (e.g., Cancer Cell Lines)
A significant body of research has focused on the antiproliferative activity of indole derivatives against various cancer cell lines. The indole scaffold has been a foundation for the development of numerous anticancer agents. nih.govnih.gov
A series of 3-methyl-2-phenyl-1H-indoles, which are structurally related to this compound, were synthesized and evaluated for their antiproliferative effects on human tumor cell lines, including HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma). nih.gov Several of these compounds demonstrated significant activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. nih.gov The most potent compounds in this series were found to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication, and to induce apoptosis (programmed cell death) in cancer cells. nih.gov
Similarly, novel 2-phenylindole (B188600) derivatives have been designed and synthesized to target the estrogen receptor (ER) in hormone-dependent breast cancers. nih.gov Certain compounds from this series exhibited strong antiproliferative activity in the ER-positive MCF-7 breast cancer cell line, with IC50 values in the low micromolar range, and were shown to induce apoptosis. nih.gov
Other studies have reported the cytotoxic activity of various indole derivatives against a panel of cancer cell lines. For instance, some indole-aryl amide derivatives have shown selective toxicity towards HT29 colon cancer cells. mdpi.com Another study on pyrazolinyl-indole derivatives identified a compound that displayed significant growth inhibition in leukemia cells. nih.gov The antiproliferative activity of these compounds is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and to induce apoptosis. mdpi.com
Below is a table summarizing the antiproliferative activity of some representative indole derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3-Methyl-2-phenyl-1H-indole derivative | HeLa | GI50 | <5 | nih.gov |
| 3-Methyl-2-phenyl-1H-indole derivative | A2780 | GI50 | <5 | nih.gov |
| 3-Methyl-2-phenyl-1H-indole derivative | MSTO-211H | GI50 | <5 | nih.gov |
| 2-Phenylindole derivative | MCF-7 | IC50 | 1.86 - 2.71 | nih.gov |
| Indole-aryl amide derivative | HT29 | IC50 | 2.61 | mdpi.com |
| Pyrazolinyl-indole derivative | Leukemia | % Inhibition | 78.76 (at 10 µM) | nih.gov |
| Indole derivative 1c | HepG2 | LC50 | 0.9 | frontiersin.org |
| Indole derivative 1c | MCF-7 | LC50 | 0.55 | frontiersin.org |
| Indole derivative 1c | HeLa | LC50 | 0.50 | frontiersin.org |
In Vivo Preclinical Animal Model Studies
Assessment of Efficacy in Relevant Animal Disease Models (e.g., CNS disorders, inflammation, cancer)
Animal models are crucial for evaluating the therapeutic potential of novel compounds. Indole derivatives have been investigated in a variety of animal disease models. For instance, in models of central nervous system (CNS) disorders, indole, a metabolite produced by gut microbiota, has been shown to affect emotional behaviors in rats. nih.gov Studies have demonstrated that high levels of indole can lead to decreased motor activity. nih.gov This highlights the intricate connection between gut microbiota, their metabolites like indole, and brain function, often referred to as the gut-brain axis. wikipedia.org
In the context of inflammation, indole derivatives have been evaluated in models such as carrageenan-induced paw edema in rats to assess their anti-inflammatory activity. nih.gov Some synthetic indole Schiff base derivatives have shown significant anti-inflammatory effects in these models. nih.gov Furthermore, in a mouse model of ulcerative colitis, a chronic inflammatory bowel disease, treatment with a natural compound was shown to enrich tryptophan metabolites, including indole derivatives, which possess anti-inflammatory properties and protect the intestinal barrier. acs.org
Animal models of cancer are also widely used to test the efficacy of indole-based compounds. While specific examples directly analogous to this compound are sparse in the provided results, the general approach involves treating tumor-bearing animals with the test compound and monitoring for tumor growth inhibition. The antiproliferative activity observed in cell-based assays often serves as a basis for advancing compounds to in vivo testing. researchgate.netresearchgate.net
Pharmacodynamic Characterization of Indole Analogues in Animal Systems
Pharmacodynamics involves the study of what a drug does to the body. In animal systems, this includes measuring the physiological and biochemical effects of a compound and its mechanism of action. For indole derivatives, pharmacodynamic studies have explored their effects on various biological systems.
For example, studies on mitragynine, an indole alkaloid, have characterized its action on opioid receptors in the central nervous system of rodents. wikipedia.org In a study investigating the effects of indole on emotional behavior in rats, researchers observed changes in motor activity and markers of vagus nerve activation, providing insights into its neuro-modulatory effects. nih.gov
In the context of inflammation, the pharmacodynamic assessment of indole derivatives in animal models often involves measuring the reduction in inflammatory markers and edema. nih.gov For anticancer indole derivatives, pharmacodynamic studies in animal models might include analyzing tumor tissue for evidence of apoptosis, inhibition of angiogenesis, or modulation of specific signaling pathways that were identified in initial cell-based assays. nih.gov
Role of Animal Models in Elucidating Mechanisms of Action for Novel Indole Compounds
Animal models are indispensable for elucidating the complex mechanisms of action of novel compounds in a whole-organism context. They allow researchers to go beyond the cellular level and understand how a compound affects interconnected physiological systems.
For instance, animal models have been instrumental in understanding the role of indole as a signaling molecule in the gut-brain axis. wikipedia.org By using germ-free animals colonized with specific indole-producing or non-producing bacteria, researchers have been able to directly link the presence of indole to changes in behavior and neurochemistry. nih.gov
In studies of inflammation, animal models help to confirm that the anti-inflammatory effects observed in vitro translate to a living system and can help identify the specific immune cells and signaling pathways that are targeted by the indole compound. nih.govacs.org Similarly, in cancer research, animal models are crucial for validating the in vivo relevance of a proposed mechanism of action. For example, if a compound is thought to work by inhibiting a specific enzyme, researchers can measure the activity of that enzyme in tumor tissues from treated animals to confirm target engagement. nih.gov Furthermore, animal models allow for the investigation of how the compound is metabolized and distributed throughout the body, which can influence its efficacy and potential side effects. researchgate.net
Biotransformation and Metabolic Pathways of Indole Derivatives
In Vitro Metabolic Stability and Enzyme Identification in Microsomal Systems
In vitro studies using liver microsomes are instrumental in determining the metabolic stability of a compound and identifying the primary enzymes involved in its clearance. For indole (B1671886) derivatives, these studies have revealed that the rate and pathway of metabolism are highly dependent on the substitution pattern of the indole ring.
The metabolic stability of an indole derivative is influenced by the nature of the substituents on the indole core. For instance, studies on androgen receptor antagonists with an indole scaffold have shown that substitutions at the 2- and 3-positions can significantly alter the metabolic half-life. nih.gov Unsubstituted indoles can be metabolically unstable, whereas the introduction of certain groups can enhance stability by blocking sites of oxidation. nih.gov For 1-Methyl-2-phenyl-3-propylindole, the N-methylation prevents the formation of certain metabolic products that might arise from an unsubstituted indole, potentially influencing its stability.
The primary enzymes responsible for the metabolism of many indole derivatives are the Cytochrome P450 (CYP) monooxygenases. nih.govacs.orgresearchgate.net Specific isoforms, such as CYP3A4, are often implicated in the oxidation of 3-alkylindoles. nih.govacs.orgresearchgate.net This oxidation can lead to the formation of reactive intermediates. nih.govacs.orgresearchgate.net Flavin-containing monooxygenases (FMOs) also play a role in the metabolism of nitrogen-containing xenobiotics, although their specific contribution to the metabolism of this compound would require direct experimental investigation. nih.govresearchgate.netindexcopernicus.com
A hypothetical in vitro metabolic stability study of this compound in human liver microsomes could yield the data presented in the interactive table below. This table is illustrative and based on typical parameters measured in such experiments.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound
| Parameter | Value | Description |
|---|---|---|
| Half-Life (t½) | 25 min | Time taken for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein | The intrinsic ability of the liver enzymes to metabolize the compound. |
| Primary Metabolizing Enzyme Family | Cytochrome P450 (CYP) | The main group of enzymes responsible for metabolism. |
| Major CYP Isoforms Involved | CYP3A4, CYP2D6 | Specific CYP enzymes likely contributing to metabolism. |
In Vivo Metabolic Fate in Preclinical Animal Models
Preclinical animal models are essential for understanding the in vivo metabolic fate of a new chemical entity. While no in vivo studies for this compound are available, data from related compounds suggest several likely metabolic pathways.
In animal models, 3-alkylindoles are known to undergo oxidation of the alkyl side chain. For example, 3-methylindole (B30407) is metabolized to reactive intermediates that can bind to cellular macromolecules. nih.govacs.orgresearchgate.net For this compound, the propyl group at the 3-position is a likely site for hydroxylation at the α, β, or γ carbons. Dehydrogenation of the α-carbon of the propyl group could also occur, leading to a reactive 3-methyleneindolenine (B1207975) intermediate.
The N-methyl group is another potential site of metabolism, likely undergoing N-dealkylation to yield 2-phenyl-3-propylindole. The phenyl group at the 2-position can undergo aromatic hydroxylation, typically at the para-position, to form phenolic metabolites. These hydroxylated metabolites can then be further conjugated with glucuronic acid or sulfate (B86663) for excretion. The indole ring itself can also be hydroxylated at various positions (e.g., 4, 5, 6, or 7-position).
The following table outlines the probable metabolites of this compound based on the metabolic fate of similar compounds in preclinical animal models.
Table 2: Predicted In Vivo Metabolites of this compound in Animal Models
| Metabolite | Metabolic Reaction | Potential Further Metabolism |
|---|---|---|
| 2-Phenyl-3-propylindole | N-dealkylation | Glucuronidation, Sulfation |
| 1-Methyl-2-(4-hydroxyphenyl)-3-propylindole | Aromatic hydroxylation | Glucuronidation, Sulfation |
| 1-Methyl-2-phenyl-3-(hydroxypropyl)indole | Aliphatic hydroxylation | Oxidation to carboxylic acid, Glucuronidation |
| Hydroxy-1-methyl-2-phenyl-3-propylindole | Indole ring hydroxylation | Glucuronidation, Sulfation |
| This compound-N-oxide | N-oxidation (FMO) | - |
Impact of Chemical Modifications on Metabolic Pathways of Indole Scaffolds
Substitution at the 3-Position: The presence of an alkyl group at the 3-position, as in this compound, can direct metabolism towards the formation of a 3-methyleneindolenine intermediate through dehydrogenation by CYPs. nih.govacs.orgresearchgate.net This pathway is significant as these intermediates can be electrophilic and may lead to covalent binding with proteins. nih.govacs.orgresearchgate.net The length and branching of the alkyl chain can influence the rate of this reaction.
Substitution at the 1-Position (N-substitution): Methylation at the N1 position of the indole ring, as seen in the target compound, blocks the formation of indole-N-glucuronide, a common metabolic pathway for N-unsubstituted indoles. This modification can also influence the binding orientation of the molecule within the active site of metabolizing enzymes, thereby altering the metabolic profile. For instance, N-methylation can prevent the formation of certain dimers that might otherwise be produced.
Substitution at the 2-Position: A phenyl group at the 2-position introduces a site for aromatic hydroxylation. The electronic properties of substituents on this phenyl ring can further modulate the metabolic stability. The presence of the 2-phenyl group can also sterically hinder the oxidation of the indole ring itself.
The table below summarizes how specific structural features of this compound are predicted to influence its metabolism.
Table 3: Influence of Structural Moieties on the Metabolism of this compound
| Structural Feature | Predicted Metabolic Consequence |
|---|---|
| 1-Methyl Group | Undergoes N-dealkylation; Blocks N-glucuronidation. |
| 2-Phenyl Group | Site for aromatic hydroxylation; May sterically hinder indole ring oxidation. |
| 3-Propyl Group | Undergoes aliphatic hydroxylation and dehydrogenation to a reactive intermediate. |
Role of Specific Drug Metabolizing Enzymes (e.g., Cytochrome P450s, Flavin-containing Monooxygenases)
The biotransformation of this compound is expected to be primarily mediated by Cytochrome P450 (CYP) enzymes, with potential contributions from Flavin-containing Monooxygenases (FMOs).
Cytochrome P450s (CYPs): This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics, including indole derivatives. youtube.com
CYP3A4: As one of the most abundant CYP isoforms in the human liver, CYP3A4 is a likely key player in the metabolism of this compound. It is known to be involved in the N-dealkylation and hydroxylation of many compounds, as well as the dehydrogenation of 3-alkylindoles. nih.govacs.orgresearchgate.net
CYP2D6: This isoform is also a major drug-metabolizing enzyme and could contribute to the aromatic hydroxylation of the 2-phenyl ring.
Other CYPs: Other isoforms such as CYP1A2, CYP2C9, and CYP2C19 may also play a role, depending on the specific binding affinity of the compound to their active sites.
Flavin-containing Monooxygenases (FMOs): FMOs are another class of microsomal enzymes that catalyze the oxygenation of nucleophilic nitrogen, sulfur, and phosphorus atoms in xenobiotics. nih.govresearchgate.netindexcopernicus.com The tertiary amine of the N-methylated indole in this compound could be a substrate for FMOs, leading to the formation of an N-oxide metabolite. nih.gov Dietary indoles have been shown to modulate the activity of FMOs, which could have implications for drug-drug interactions if this compound were co-administered with such dietary components. researchgate.net
The following table provides a summary of the anticipated roles of these key enzyme systems in the metabolism of this compound.
Table 4: Predicted Roles of Major Drug Metabolizing Enzymes in the Biotransformation of this compound
| Enzyme System | Predicted Metabolic Reactions | Key Isoforms/Notes |
|---|---|---|
| Cytochrome P450 (CYP) | N-dealkylation, Aromatic hydroxylation, Aliphatic hydroxylation, Dehydrogenation | Primarily CYP3A4, with potential contributions from CYP2D6 and others. |
| Flavin-containing Monooxygenases (FMO) | N-oxidation | Formation of this compound-N-oxide. |
Advanced Characterization Techniques for Indole Chemical Compounds in Research
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of indole (B1671886) derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For indole compounds, ¹H NMR provides information on the chemical environment of hydrogen atoms, and ¹³C NMR details the types of carbon atoms present.
For a compound structurally similar to 1-Methyl-2-phenyl-3-propylindole, such as 3-methyl-2-phenylindole, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indole and phenyl rings, as well as for the methyl group. researchgate.net The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. researchgate.net
Illustrative NMR Data for a Related Indole Compound
| Nucleus | Chemical Shift (δ) ppm (Illustrative) | Multiplicity (Illustrative) | Assignment (Illustrative) |
| ¹H | 9.34 | s | N-H |
| ¹H | 7.01 - 7.81 | m | Aromatic-H |
| ¹H | 2.42 | s | CH₃ |
| ¹³C | 109.8 - 136.5 | - | Aromatic-C |
| ¹³C | 14.1 | - | CH₃ |
| Data is illustrative for 3-methyl-2-phenyl indole and is based on published research. researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In the mass spectrum of an indole derivative, the molecular ion peak (M+) corresponds to the molecular weight of the compound.
For example, the mass spectrum of 3-methyl-2-phenylindole shows a prominent molecular ion peak at m/z 207, corresponding to its molecular formula C₁₅H₁₃N. researchgate.netnih.gov The fragmentation pattern can also provide valuable structural information. The loss of a methyl group or cleavage of the phenyl ring would result in characteristic fragment ions. researchgate.net
Illustrative Mass Spectrometry Data for a Related Indole Compound
| m/z (Illustrative) | Relative Intensity (%) (Illustrative) | Possible Fragment (Illustrative) |
| 207 | High | [M]⁺ (Molecular Ion) |
| 206 | High | [M-H]⁺ |
| 130 | Moderate | [C₉H₈N]⁺ |
| Data is illustrative for 3-methyl-2-phenylindole and is based on published research. researchgate.netnih.gov |
Chromatographic Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Thin-Layer Chromatography)
Chromatographic techniques are essential for the separation and purification of indole compounds from reaction mixtures and for assessing their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of components in a mixture. For indole derivatives, reverse-phase HPLC is commonly employed. In this method, a nonpolar stationary phase is used with a polar mobile phase.
A general reverse-phase HPLC method for a substituted indole, such as 1H-Indole, 1-methyl-2-phenyl-3-(2-thiazolylazo)-, could utilize a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for purity assessment.
Illustrative HPLC Parameters for a Substituted Indole Compound
| Parameter | Condition (Illustrative) |
| Column | Newcrom R1 (Reverse-Phase) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detection | UV-Vis or Mass Spectrometry |
| Parameters are illustrative for a substituted indole derivative. sielc.com |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds, and determine their purity. For indole compounds, a silica (B1680970) gel plate is often used as the stationary phase with a mixture of organic solvents as the mobile phase.
The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. For instance, the completion of a reaction to synthesize a Schiff base derived from a pyrazolone (B3327878) derivative can be monitored by TLC using a hexane/ethyl acetate (B1210297) mixture as the eluent. scielo.org.za
X-ray Crystallography for Precise Structural Elucidation
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.
For indole derivatives, X-ray crystallography can confirm the planar nature of the indole ring system and determine the orientation of substituents. For example, in the crystal structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile, the dihedral angle between the indole ring system and the phenyl ring was determined to be 64.92 (5)°. nih.gov This type of precise structural information is crucial for understanding structure-activity relationships.
Illustrative Crystallographic Data for a Related Indole Derivative
| Parameter | Value (Illustrative) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3610 (5) |
| b (Å) | 9.497 (1) |
| c (Å) | 11.0210 (12) |
| α (°) | 65.97 (2) |
| β (°) | 80.52 (2) |
| γ (°) | 88.13 (2) |
| Data is illustrative for 2-methyl-1-phenyl-1H-indole-3-carbonitrile. nih.gov |
Q & A
Q. What are the standard synthetic routes for 1-methyl-2-phenyl-3-propylindole, and how can purity be ensured?
The compound is typically synthesized via N-alkylation of indole derivatives. For example, microwave-assisted alkylation using 1-bromo-3-chloropropane as an alkylating agent under basic conditions (e.g., potassium hydroxide) yields the target molecule. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity, as demonstrated in analogous indole alkylation protocols . Reaction progress should be monitored using TLC (Rf ~0.7 in hexane:EtOAc 7:3).
Q. How is the molecular structure of this compound validated?
X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., using Bruker APEX2 detectors) resolve bond lengths, angles, and stereochemistry, as shown in related indole derivatives . Complementary techniques like H/C NMR and high-resolution mass spectrometry (HRMS) should corroborate functional groups and molecular weight .
Advanced Research Questions
Q. How can contradictions between spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Cross-validate using multiple solvents in NMR and compare with computational models (DFT calculations for optimized geometries). For crystallographic mismatches, re-examine data collection parameters (e.g., temperature, radiation source) and refine the model using software like SHELXL .
Q. What strategies optimize synthetic yield and scalability?
Microwave-assisted synthesis reduces reaction time and improves yield compared to traditional heating . Catalytic systems (e.g., tetrabutylammonium bromide) enhance regioselectivity. For scalability, replace hazardous solvents (e.g., ethyl acetate) with greener alternatives (e.g., cyclopentyl methyl ether) and optimize stoichiometry via Design of Experiments (DoE) .
Q. How can researchers investigate the pharmacological activity of this compound?
Use in vitro assays (e.g., receptor binding studies for serotonin or cannabinoid receptors, given structural similarity to indole-based bioactive compounds). Molecular docking simulations (AutoDock Vina) predict binding affinities, while ADMET profiling (e.g., hepatic microsomal stability assays) evaluates pharmacokinetics .
Q. What methodologies address poor solubility in aqueous systems?
Solubility can be enhanced via co-solvents (e.g., DMSO:PBS mixtures) or formulation as nanoparticles (e.g., lipid-based nanoemulsions). Phase solubility studies (Higuchi and Connors method) identify optimal excipients .
Q. How are reaction mechanisms (e.g., alkylation) elucidated for this compound?
Mechanistic studies employ kinetic isotope effects (KIE) and intermediate trapping (e.g., using radical scavengers). Computational studies (Gaussian 16) model transition states and activation energies, while isotopic labeling (H/C) tracks reaction pathways .
Q. What analytical techniques are prioritized for characterizing derivatives?
LC-MS/MS ensures quantification of trace impurities, while 2D NMR (COSY, HSQC) resolves complex stereochemistry. For polymorphic forms, differential scanning calorimetry (DSC) and powder XRD are essential .
Q. How can data reproducibility challenges be mitigated?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: document protocols in electronic lab notebooks (e.g., LabArchives) and share raw spectral data via repositories like Zenodo .
Q. What approaches are used for toxicological profiling?
In silico tools (e.g., ProTox-II) predict toxicity endpoints, while in vitro assays (Ames test, hepatocyte cytotoxicity) validate results. Cross-reference with PubChem datasets for structural analogs to identify potential risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
